(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of (5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the thiazolidinone ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the bromine and chlorine-substituted phenyl group: This step involves the reaction of the thiazolidinone intermediate with a bromine and chlorine-substituted benzaldehyde under acidic or basic conditions to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The bromine and chlorine atoms in the phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substitution patterns and biological activities.
Benzothiazoles: These compounds contain a benzene ring fused to a thiazole ring and have different chemical and biological properties.
Sulfonylureas: These compounds contain a sulfonylurea group and are used as antidiabetic agents.
Biological Activity
The compound (5E)-5-({5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and antidiabetic properties. Modifications at various positions of the thiazolidin ring can significantly influence their biological activities. The presence of halogen substituents, such as bromine and chlorine in this compound, is known to enhance its pharmacological profile by improving potency and selectivity.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. The minimum inhibitory concentration (MIC) values for these compounds often surpass those of traditional antibiotics, indicating their potential as new antimicrobial agents .
Compound | MIC (µM) | Activity |
---|---|---|
Compound A | 0.21 | Effective against Pseudomonas aeruginosa |
Compound B | <0.1 | Effective against MRSA |
Compound C | 0.15 | Effective against E. coli |
Anticancer Activity
Thiazolidin-4-one derivatives are recognized for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition. The compound has shown promising results in preliminary assays, suggesting it may act as a multi-target inhibitor against different cancer types .
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory effects of thiazolidin-4-one derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Additionally, antioxidant assays have indicated that these compounds can scavenge free radicals effectively, providing a protective effect against oxidative stress .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the introduction of electron-withdrawing groups like bromine and chlorine enhances the biological activity of thiazolidin derivatives by increasing their lipophilicity and binding affinity to biological targets. The specific positioning of these substituents is crucial for maximizing efficacy .
Case Studies
Several case studies highlight the efficacy of thiazolidin derivatives:
- Antimicrobial Efficacy : A study evaluated a series of thiazolidin derivatives against resistant bacterial strains and found that certain modifications significantly increased potency compared to standard treatments.
- Anticancer Potential : In vitro studies demonstrated that specific thiazolidin derivatives could inhibit growth in breast cancer cell lines by inducing apoptosis through caspase activation.
- In Vivo Studies : Animal models treated with thiazolidin derivatives exhibited reduced tumor growth rates and improved survival rates compared to control groups.
Properties
IUPAC Name |
(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGYNGNTRUHKH-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=S)S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367501 | |
Record name | STK092442 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6172-72-1 | |
Record name | STK092442 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.